molecular formula C10H10BrNO2 B2631597 N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 443360-99-4

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide

Cat. No.: B2631597
CAS No.: 443360-99-4
M. Wt: 256.099
InChI Key: DUENMMJCXJIEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C10H10BrNO2 This compound features a bromine atom, a hydroxymethyl group, and a prop-2-enamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide typically involves the following steps:

    Bromination: The starting material, 2-(hydroxymethyl)phenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with prop-2-enamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-formylphenylprop-2-enamide or 4-bromo-2-carboxyphenylprop-2-enamide.

    Reduction: Formation of N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamine or N-[4-amino-2-(hydroxymethyl)phenyl]prop-2-enamide.

    Substitution: Formation of N-[4-azido-2-(hydroxymethyl)phenyl]prop-2-enamide or N-[4-thio-2-(hydroxymethyl)phenyl]prop-2-enamide.

Scientific Research Applications

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the prop-2-enamide moiety.

    N-[4-chloro-2-(hydroxymethyl)phenyl]prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    N-[4-bromo-2-(methoxymethyl)phenyl]prop-2-enamide: Similar structure with a methoxymethyl group instead of hydroxymethyl.

Uniqueness

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-10(14)12-9-4-3-8(11)5-7(9)6-13/h2-5,13H,1,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUENMMJCXJIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.